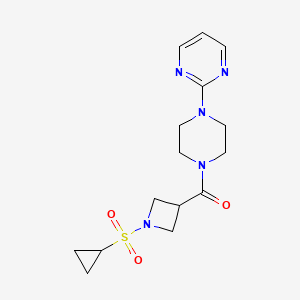
1-(4-Fluorophenyl)-4-(thian-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-(thian-4-yl)piperazine, also known as 4-Fluoromethamphetamine (4-FMA), is a synthetic drug that belongs to the amphetamine class. It is a potent stimulant that affects the central nervous system and has been used for scientific research purposes. The chemical structure of 4-FMA is similar to other amphetamines, such as methamphetamine and MDMA.
Mechanism of Action
The mechanism of action of 4-FMA is similar to other amphetamines. It works by increasing the release of neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain. This leads to increased activity in the central nervous system and produces the stimulant effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FMA are similar to other amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids from stored energy sources. 4-FMA can lead to dehydration, muscle breakdown, and other adverse effects if used improperly.
Advantages and Limitations for Lab Experiments
The advantages of using 4-FMA in lab experiments include its potency and selectivity for certain neurotransmitter systems. It can also be used to study the effects of amphetamines on specific brain regions and circuits. However, the limitations of using 4-FMA in lab experiments include its potential for abuse and toxicity. It is important to use caution when handling and using this substance in a laboratory setting.
Future Directions
There are several future directions for research on 4-FMA. One area of interest is the development of new treatments for disorders that affect neurotransmitter systems, such as depression and anxiety. Another area of interest is the study of the long-term effects of amphetamine use on the brain and behavior. Additionally, there is a need for further research into the potential therapeutic uses of 4-FMA and other amphetamines. Overall, continued research on 4-FMA and other amphetamines will provide valuable insights into the functioning of the central nervous system and may lead to the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 4-FMA involves the reaction of 4-fluorobenzaldehyde with thian-4-ylmagnesium bromide, followed by the addition of piperazine. The resulting product is purified through recrystallization and column chromatography. The synthesis of 4-FMA is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
4-FMA has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other amphetamines, such as increased alertness and euphoria. 4-FMA has also been used to study the effects of amphetamines on neurotransmitters, such as dopamine and serotonin.
properties
IUPAC Name |
1-(4-fluorophenyl)-4-(thian-4-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2S/c16-13-1-3-14(4-2-13)17-7-9-18(10-8-17)15-5-11-19-12-6-15/h1-4,15H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACMDFDBTFTIMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(thian-4-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride](/img/structure/B2392378.png)
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)



![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)



![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)
